Metabolite-Specific MRM Transition
Fluticasone-d3 17beta-Carboxylic Acid (FP 17β-CA-d3) possesses a protonated precursor→product ion transition of m/z 456.3→293.2, which is +3 Da higher than the unlabeled metabolite (m/z 453.3→293.2) and distinct from the parent drug internal standard FP-d3 (m/z 504.2→293.2) [1]. This unique transition allows simultaneous, interference-free monitoring of both parent drug and metabolite in a single analytical run [1].
| Evidence Dimension | MRM Transition (Precursor → Product Ion) |
|---|---|
| Target Compound Data | m/z 456.3 → 293.2 |
| Comparator Or Baseline | Unlabeled FP 17β-CA: m/z 453.3 → 293.2; FP-d3 (parent drug IS): m/z 504.2 → 293.2 |
| Quantified Difference | +3 Da mass shift vs. unlabeled metabolite; distinct transition from parent IS |
| Conditions | Positive ionization mode on a triple quadrupole mass spectrometer coupled to UPLC |
Why This Matters
This mass shift ensures baseline chromatographic resolution and prevents cross-talk between analyte and internal standard channels, a prerequisite for sub‑pg/mL quantification in complex biological matrices.
- [1] Nair SG, Patel DP, Sanyal M, Singhal P, Shrivastav PS. Simultaneous analysis of glucocorticosteroid fluticasone propionate and its metabolite fluticasone propionate 17β-carboxylic acid in human plasma by UPLC–MS/MS at sub pg/mL level. J Pharm Biomed Anal. 2017;135:1-7. doi:10.1016/j.jpba.2016.12.008. View Source
